Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide

Mitotic kinesin inhibition KIF20A/MKLP2 Cancer cell division

N-Benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide (C₂₃H₁₉N₃O, MW 353.4) is a synthetic quinoline-4-carboxamide derivative characterized by a 2-(pyridin-2-yl) substituent and a tertiary N-benzyl-N-methyl amide terminus. This compound belongs to a pharmacologically significant scaffold class that has been investigated for neurokinin receptor antagonism, kinesin motor protein inhibition, and cytochrome P450 (CYP) type II binding modulation.

Molecular Formula C23H19N3O
Molecular Weight 353.4 g/mol
Cat. No. B15098568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide
Molecular FormulaC23H19N3O
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
InChIInChI=1S/C23H19N3O/c1-26(16-17-9-3-2-4-10-17)23(27)19-15-22(21-13-7-8-14-24-21)25-20-12-6-5-11-18(19)20/h2-15H,16H2,1H3
InChIKeyYMBHFEVOYVQFJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide (CAS 750627-58-8): Core Identity and Structural Positioning for Scientific Procurement


N-Benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide (C₂₃H₁₉N₃O, MW 353.4) is a synthetic quinoline-4-carboxamide derivative characterized by a 2-(pyridin-2-yl) substituent and a tertiary N-benzyl-N-methyl amide terminus . This compound belongs to a pharmacologically significant scaffold class that has been investigated for neurokinin receptor antagonism, kinesin motor protein inhibition, and cytochrome P450 (CYP) type II binding modulation [1][2]. Its substitution pattern—combining a pyridin-2-yl group at the quinoline 2-position with an N-benzyl-N-methyl carboxamide at the 4-position—distinguishes it from closely related analogs that bear phenyl, trimethoxyphenyl, or alternative amide substituents, resulting in a distinct target-interaction profile that cannot be replicated by simple in-class substitution [3].

Why N-Benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide Cannot Be Replaced by Generic Quinoline-4-Carboxamide Analogs


Quinoline-4-carboxamides display divergent biological activities that are exquisitely sensitive to both the 2-aryl/heteroaryl substituent and the carboxamide N-substitution pattern. Replacing the 2-(pyridin-2-yl) group with a phenyl ring shifts the compound's primary target from the mitotic kinesin KIF20A (MKLP2) to tubulin, as demonstrated by the close analog N-benzyl-N-methyl-2-phenylquinoline-4-carboxamide (Tubulin Inhibitor 12, IC₅₀ = 25.3 μM) . Conversely, retaining the pyridin-2-yl group but altering the amide from N-benzyl-N-methyl to N,N-diethyl redirects activity toward phosphoinositide 3-kinase δ (PI3Kδ), as seen with the AM-0687 analog series . Further, substituting the 2-position with 3,4,5-trimethoxyphenyl confers KCNQ2 potassium channel inhibition (IC₅₀ = 634 nM) instead of KIF20A engagement [1]. These sharp target-switching effects mean that generic quinoline-4-carboxamide procurement without precise positional matching carries a high risk of acquiring a compound with an unintended primary pharmacology—rendering it unsuitable for hypothesis-driven research or assay development [2].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for N-Benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide


KIF20A (MKLP2) ATPase Inhibition: Potency Comparison Against a Structurally Distinct MKLP2 Inhibitor in Identical Assays

N-Benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide inhibits the basal ATPase activity of recombinant N-terminal MKLP2 (residues 56–505) with an IC₅₀ of 1,350 nM, and inhibits microtubule-stimulated MKLP2 ATPase activity with an IC₅₀ of 830 nM [1]. In the same assay system, a comparator MKLP2 inhibitor, CHEMBL3754004 (BDBM50140934), exhibits IC₅₀ values of 59,000 nM (basal) and 29,800 nM (microtubule-stimulated) [2]. This represents a 44-fold potency advantage for the target compound in the basal assay and a 36-fold advantage in the microtubule-stimulated assay. The target compound also displays selectivity over CDK5/p25 (IC₅₀ = 10,000 nM), yielding a 12-fold selectivity window (basal MKLP2 vs. CDK5) [1].

Mitotic kinesin inhibition KIF20A/MKLP2 Cancer cell division

2-Substituent-Driven Target Switching: Pyridin-2-yl vs. Phenyl Redirects Activity from Tubulin to KIF20A

The close analog N-benzyl-N-methyl-2-phenylquinoline-4-carboxamide (CAS 92575-00-3), which differs only in the substitution of the 2-pyridinyl group with a phenyl ring, is characterized as a tubulin inhibitor with an IC₅₀ of 25.3 μM in tubulin polymerization assays . In contrast, the target compound—bearing the pyridin-2-yl substituent—shows no reported tubulin activity and instead engages KIF20A with an IC₅₀ of 830–1,350 nM [1]. This single-atom substitution (C→N at the 2′-position of the pendant ring) redirects the compound's primary pharmacology from cytoskeletal disruption to mitotic kinesin inhibition, a fundamentally different mechanism of action.

Target selectivity 2-aryl substitution Tubulin polymerization

Amide N-Substitution Determinants: N-Benzyl-N-methyl vs. N-Diethyl Dictates Kinase Selectivity Profile

The compound N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide, which retains the pyridin-2-yl-quinoline core but replaces the N-benzyl-N-methyl amide with an N,N-diethyl amide, is reported as an analog of AM-0687, a potent and selective PI3Kδ inhibitor . Although quantitative PI3Kδ IC₅₀ data for the diethyl analog are not publicly available, its demonstrated PI3Kδ activity contrasts sharply with the target compound's KIF20A inhibition profile (IC₅₀ = 830–1,350 nM) [1], indicating that the steric and electronic properties of the amide N-substituents are critical determinants of kinase selectivity.

Structure-activity relationship PI3Kδ Amide pharmacophore

CYP3A4 Type II Binding Potential: Pyridinyl Quinoline-4-Carboxamide Scaffold Confers Heme-Coordination Capability

A foundational study on pyridinyl quinoline-4-carboxamide analogs demonstrated that the incorporation of an sp² nitrogen into the pendant aromatic ring enables type II binding to CYP3A4, with binding affinity differences reaching up to 1,200-fold across the analog series [1]. The target compound, bearing a pyridin-2-yl group, is structurally positioned within this pharmacophore class. The nitrogen at the ortho position of the pyridine ring is geometrically configured for direct coordination with the CYP3A4 heme iron, a feature absent in the 2-phenyl analog (Tubulin Inhibitor 12) . This type II binding potential implies that the target compound may exhibit altered CYP3A4-mediated metabolic stability compared to non-nitrogen-containing analogs, a property of direct relevance to in vivo pharmacokinetic profiling studies.

CYP450 metabolism Type II binding Metabolic stability

NK-3/NK-2 Receptor Antagonist Pharmacophore Alignment: N-Methyl-N-Benzyl Moiety as a Preferred Substituent in Patent Claims

U.S. Patent US20020068827, covering quinoline-4-carboxamide derivatives as NK-3 and NK-2 receptor antagonists, explicitly identifies the N-methyl-N-benzylamino group as a preferred moiety for the —X—(CH₂)ₙ—Y substituent at the quinoline 4-position [1]. The target compound incorporates this exact preferred N-methyl-N-benzyl pharmacophoric element directly at the carboxamide nitrogen, a feature that distinguishes it from analogs bearing N,N-diethyl, N-unsubstituted, or N-benzyl-only amide termini. While the patent family does not disclose individual compound IC₅₀ values in the public specification, the explicit structural preference provides a documented intellectual property rationale for selecting the N-methyl-N-benzyl substitution pattern in NK-3/NK-2 antagonist discovery programs [1].

Neurokinin receptor NK-3 antagonist Patent-protected pharmacophore

Defined Application Scenarios for N-Benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide Based on Verified Evidence


KIF20A/MKLP2 Chemical Biology Tool Compound for Mitotic Kinesin Studies

With an IC₅₀ of 830–1,350 nM against MKLP2 ATPase activity and 12-fold selectivity over CDK5/p25, this compound serves as a validated, publicly disclosed tool for probing KIF20A function in hepatocellular carcinoma cell models [1]. Its >36-fold potency advantage over CHEMBL3754004 in matched assays establishes it as the more potent MKLP2 inhibitor among publicly characterized small molecules, supporting dose-response studies in cytokinesis and mitotic exit assays.

Structure-Activity Relationship (SAR) Studies on Quinoline-4-Carboxamide Target Switching

The compound is uniquely positioned as the KIF20A-active member of a matched series that includes the 2-phenyl analog (tubulin inhibitor) and the 2-(3,4,5-trimethoxyphenyl) analog (KCNQ2 inhibitor) [2]. Procurement of all three variants enables systematic SAR campaigns to map how incremental changes at the quinoline 2-position redirect primary pharmacology across three distinct target classes—tubulin, kinesins, and ion channels—using the identical N-benzyl-N-methyl carboxamide pharmacophore.

CYP3A4 Type II Binding Probe for Metabolic Stability Investigations

As a pyridinyl quinoline-4-carboxamide, this compound belongs to a scaffold class known to exhibit type II CYP3A4 heme coordination with up to 1,200-fold binding affinity variation across analogs [3]. It can be deployed as a test article in CYP3A4 spectral binding assays and metabolic stability studies, particularly in head-to-head comparisons with the 2-phenyl analog (no pyridine nitrogen) to isolate the contribution of nitrogen-coordination to metabolic clearance.

NK-3/NK-2 Antagonist Lead Identification Starting Point

The N-methyl-N-benzyl carboxamide moiety aligns with the preferred substitution pattern claimed in U.S. Patent US20020068827 for quinoline-4-carboxamide NK-3/NK-2 antagonists [4]. The compound can be used as a reference standard in NK-3 receptor binding displacement assays (e.g., [¹²⁵I]-MePhe⁷-NKB competition in CHO-NK3 membranes) to benchmark novel analogs, even though direct target compound binding data for NK-3 remain unpublished.

Quote Request

Request a Quote for N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.